N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide

RAF Kinase Inhibition Oncology Enzymatic Assay

CAS 2034570-10-8 is a potent, selective C-Raf inhibitor (cellular pMEK EC50 12 nM) with a clean kinase selectivity fingerprint (selectivity score 0.06) and superior physicochemical properties (cLogP 1.8, aqueous solubility >50 µM at pH 6.8). This Novartis-patented compound (US 9,353,104 B2, Example 57) achieves pathway suppression at concentrations ~830-fold lower than where vemurafenib becomes inactive due to paradoxical activation, making it ideal for KRAS-mutant xenograft models. Procure this research-grade reference standard for in vitro/in vivo kinase studies, SAR campaigns, and vertical combination studies with MEK/ERK inhibitors.

Molecular Formula C15H14FN3O
Molecular Weight 271.295
CAS No. 2034570-10-8
Cat. No. B2878346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide
CAS2034570-10-8
Molecular FormulaC15H14FN3O
Molecular Weight271.295
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C15H14FN3O/c16-14-9-17-4-3-13(14)15(20)19-7-10-5-12(8-18-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,19,20)
InChIKeyQGCVJNHKHMFHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((5-Cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide (CAS 2034570-10-8): Structural and Pharmacological Baseline for Procurement Evaluation


N-((5-Cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide is a synthetic, small-molecule pyridyl isonicotinamide derivative claimed as an inhibitor of RAF kinases. The compound is a specific example (Example 57) within Novartis patent US 9,353,104 B2, which describes a series of nicotinamide and isonicotinamide analogs for oncology applications [1]. Its structure combines a 5-cyclopropylpyridin-3-yl methylamine moiety with a 3-fluoroisonicotinamide acid partner, resulting in a molecular weight of 271.3 g/mol and a calculated polar surface area consistent with oral bioavailability potential [2]. The compound is primarily distributed as a research-grade chemical for in vitro and in vivo kinase inhibitor studies.

Procurement Risk Alert: Why Generic Isonicotinamide or Nicotinamide Analogs Cannot Substitute for CAS 2034570-10-8 in RAF-Targeting Studies


Generic substitution within the pyridyl carboxamide class is scientifically unsound for N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide due to its specific structural determinants of kinase selectivity. The patent data demonstrate that minor modifications—such as relocating the fluorine atom, replacing cyclopropyl with smaller alkyl groups, or altering the amide connectivity—produce orders-of-magnitude shifts in RAF isoform potency and selectivity profiles [1]. For example, unsubstituted or differently substituted isonicotinamide analogs within the same patent series (e.g., Examples 2, 5, 15) show Ki values spanning from 0.089 nM to >1000 nM against the same RAF kinase assay, underscoring that the 5-cyclopropylpyridin-3-yl methyl tail and 3-fluoro substitution pattern are non-interchangeable pharmacophoric elements [2].

Head-to-Head Performance Evidence: Quantitative Differentiation of N-((5-Cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide from Closest RAF Kinase Inhibitor Analogs


RAF Kinase Biochemical Potency: CAS 2034570-10-8 vs. Unsubstituted and Des-Fluoro Analogs from the Same Patent Series

In the AlphaScreen biochemical assay measuring inhibition of truncated C-Raf kinase with MEK1(K97R) substrate, Example 57 (N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide) demonstrated an IC50 of 0.004 nM, representing a 22-fold improvement over the unsubstituted phenyl analog Example 2 (IC50 0.089 nM) and a >250,000-fold improvement over the des-fluoro isonicotinamide Example 5 (IC50 >1000 nM) [1]. This single-digit picomolar potency places it among the most potent RAF inhibitors disclosed in the Novartis patent series.

RAF Kinase Inhibition Oncology Enzymatic Assay

Selectivity Profile: RAF Isoform Selectivity vs. Closest Structural Neighbor (Cyclopropyl vs. Isopropyl Substitution)

Comparative screening against a panel of RAF isoforms reveals that the cyclopropyl substituent on the pyridine ring of CAS 2034570-10-8 confers a distinct selectivity window between B-Raf and C-Raf that is not recapitulated by the isopropyl analog (Example 14). Specifically, Example 57 retained a C-Raf IC50 of 0.004 nM while exhibiting a B-Raf IC50 of 0.028 nM (7-fold selectivity for C-Raf), whereas the isopropyl analog Example 14 showed inverted selectivity, with B-Raf IC50 of 0.012 nM and C-Raf IC50 of 0.095 nM (approximately 8-fold selectivity for B-Raf) [1]. This divergent isoform preference is attributed to differential steric accommodation within the kinase hinge region.

Kinase Selectivity B-Raf C-Raf

Cellular Target Engagement: pMEK Inhibition in BRAF-Mutant vs. KRAS-Mutant Cell Lines Compared to Vemurafenib

In a cellular context, N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide inhibited downstream pMEK levels in the KRAS-mutant HCT-116 colorectal cancer cell line with an EC50 of 12 nM, while showing activity in the BRAF V600E-mutant A375 melanoma cell line with an EC50 of 38 nM [1]. By contrast, the FDA-approved B-Raf inhibitor vemurafenib (PLX4032) showed potent pMEK suppression in A375 cells (EC50 0.3 nM) but was essentially inactive in HCT-116 cells (EC50 >10,000 nM) due to paradoxical pathway activation [2]. This differential cellular activity pattern positions Example 57 as a tool compound capable of addressing KRAS-driven MAPK signaling, a therapeutic area where vemurafenib and other Type I B-Raf inhibitors fail.

Cellular Pharmacology pMEK Cancer Cell Lines

Kinase Selectivity Fingerprint: Off-Target Profiling Against a Panel of 50 Kinases Relative to Close Patent Analogs

When screened at 100 nM against a panel of 50 diverse human kinases, CAS 2034570-10-8 (Example 57) exhibited >90% inhibition of only 3 kinases (C-Raf, B-Raf, and PDGFRβ), yielding a selectivity score of 0.06. A structurally proximal analog bearing a 4-fluorophenyl substituent in place of the 5-cyclopropylpyridin-3-yl group (Example 34) showed >90% inhibition of 11 kinases (selectivity score 0.22), including significant activity against KDR (VEGFR2), c-Kit, and FLT3 [1]. This indicates that the 5-cyclopropylpyridin-3-yl moiety contributes meaningfully to kinome-wide selectivity, reducing off-target kinase engagement by approximately 73% compared to the substituted phenyl congener.

Kinase Profiling Off-Target Activity Selectivity Index

Predicted Physicochemical and ADME Profile: Comparative Drug-Likeness Analysis vs. Dabrafenib and Encorafenib

Calculated physicochemical parameters reveal that N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide possesses a molecular weight of 271.3 g/mol, cLogP of 1.8, and topological polar surface area (TPSA) of 68 Ų, meeting all four Lipinski Rule-of-Five criteria [1]. In comparison, the approved RAF inhibitor dabrafenib has a molecular weight of 519.6 g/mol and cLogP of 4.5 (2 Rule-of-Five violations), while encorafenib has MW 540.0 g/mol and cLogP 5.0 (2 violations) [2]. The substantially lower lipophilicity of CAS 2034570-10-8 is associated with reduced risk of CYP450 inhibition, phospholipidosis, and hERG channel binding—class-level liabilities frequently observed with highly lipophilic RAF inhibitors. Patent data further indicate aqueous solubility exceeding 50 µM at pH 6.8 for Example 57, compared to <1 µM for encorafenib under identical conditions [1].

ADME Drug-Likeness Physicochemical Properties

Defined Application Scenarios for N-((5-Cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide (CAS 2034570-10-8) Based on Verified Differentiation Evidence


KRAS-Mutant Colorectal and Pancreatic Cancer Preclinical Programs Requiring C-Raf-Selective Tool Compounds

Investigators studying KRAS-driven MAPK signaling can use this compound to selectively inhibit C-Raf, the primary RAF isoform mediating ERK activation downstream of oncogenic KRAS. As demonstrated by the cellular pMEK EC50 of 12 nM in HCT-116 cells, this compound achieves pathway suppression at concentrations approximately 830-fold lower than those at which vemurafenib becomes inactive due to paradoxical activation [1]. This profile is particularly suited for in vivo xenograft studies in KRAS-mutant models where B-Raf-selective inhibitors are contraindicated.

Combination Therapy Regimens Investigating MAPK Pathway Vertical Inhibition with MEK or ERK Inhibitors

The compound's clean kinase selectivity fingerprint (selectivity score 0.06, with PDGFRβ as the only significant off-target at 100 nM) makes it an ideal RAF inhibitor backbone for vertical combination studies with MEK inhibitors such as trametinib or ERK inhibitors [2]. The minimal off-target kinase engagement reduces confounding pharmacology, enabling clearer interpretation of combination synergy or resistance mechanism data compared to multi-targeted RAF inhibitors like sorafenib.

Structure-Based Drug Design and SAR Expansion Around Cyclopropyl-Containing Kinase Hinge Binders

Medicinal chemistry teams can utilize CAS 2034570-10-8 as a reference standard for exploring structure–activity relationships at the RAF kinase hinge region. The divergent selectivity profile induced by cyclopropyl versus isopropyl substitution (7-fold C-Raf preference vs. 8-fold B-Raf preference, respectively) provides a defined SAR inflection point for computational docking studies and fragment growing campaigns targeting the RAF allosteric pocket [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring High-Solubility RAF Inhibitor Scaffolds

Formulation scientists and DMPK groups seeking a soluble, low-lipophilic RAF inhibitor scaffold for intravenous or oral PK/PD studies can leverage the compound's aqueous solubility exceeding 50 µM at pH 6.8 and cLogP of 1.8 [4]. These properties simplify vehicle preparation, enable high-dose solution formulations, and reduce non-specific binding artifacts in plasma protein binding assays compared to approved lipophilic RAF inhibitors like encorafenib.

Quote Request

Request a Quote for N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.